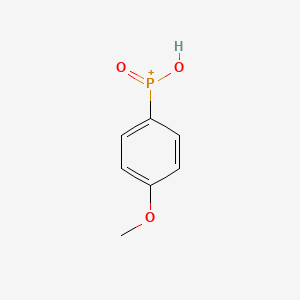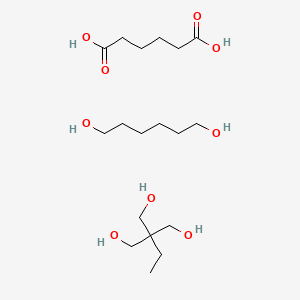![molecular formula C18H16N2O3 B14639903 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)- CAS No. 52589-77-2](/img/structure/B14639903.png)
4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with o-tolualdehyde in the presence of an acid catalyst to form the quinazolinone core. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Wirkmechanismus
The mechanism of action of (4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anticonvulsant and antimalarial activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone share structural similarities with (4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate.
Tetracyclic Quinoline Derivatives: These compounds also exhibit similar biological activities and are studied for their potential therapeutic applications.
Uniqueness
What sets (4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate apart is its specific substitution pattern and the presence of the methyl acetate group.
Eigenschaften
CAS-Nummer |
52589-77-2 |
|---|---|
Molekularformel |
C18H16N2O3 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]methyl acetate |
InChI |
InChI=1S/C18H16N2O3/c1-12-7-3-6-10-16(12)20-17(11-23-13(2)21)19-15-9-5-4-8-14(15)18(20)22/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
WEOHSYXMUZOVHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)


![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)








